molecular formula C22H20N2O6 B7750194 methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750194
M. Wt: 408.4 g/mol
InChI Key: PVBKIFAUHDTAIN-HNENSFHCSA-N
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Description

Methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound with a unique structure that includes a dimethoxybenzoyl group, an isoindole moiety, and a butanoate ester

Properties

IUPAC Name

methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-12(25)18(22(27)30-4)19-14-7-5-6-8-15(14)20(23-19)24-21(26)13-9-10-16(28-2)17(11-13)29-3/h5-11H,1-4H3,(H,23,24,26)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBKIFAUHDTAIN-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)OC)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3,4-dimethoxybenzoyl chloride, which is then reacted with an appropriate amine to form the 3,4-dimethoxybenzoylamine intermediate. This intermediate is further reacted with isoindole derivatives under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .

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